Ethyl cyclohexanecarboxylate

Catalog No.
S602872
CAS No.
3289-28-9
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl cyclohexanecarboxylate

CAS Number

3289-28-9

Product Name

Ethyl cyclohexanecarboxylate

IUPAC Name

ethyl cyclohexanecarboxylate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-2-11-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3

InChI Key

JJOYCHKVKWDMEA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCCC1

Solubility

Insoluble in water; soluble in fat
Miscible at room temperature (in ethanol)

Synonyms

Ethoxycarbonylcyclohexane; Ethyl Cyclohexanoate; Ethyl Cyclohexylcarboxylate; NSC 5298

Canonical SMILES

CCOC(=O)C1CCCCC1

Organic Synthesis: A Versatile Building Block

ECHE serves as a valuable building block for synthesizing various complex organic molecules. Its reactive ester group allows it to participate in numerous organic reactions, including:

  • Condensation reactions: ECHE can react with various nucleophiles to form new carbon-carbon bonds, leading to the synthesis of diverse organic compounds .
  • Reduction reactions: The ester group in ECHE can be reduced to form a primary alcohol, opening doors for further functionalization .

These reactions make ECHE a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic materials.

Fragrance Research: A Potential Flavoring Agent

ECHE exhibits a cheese-like odor, making it a potential candidate for flavoring research. While its specific applications in food products are limited due to regulatory restrictions, scientists are exploring its potential as a fragrance ingredient or in flavor modification studies .

Environmental Research: Understanding Plant and Human Metabolism

ECHE has been identified as a metabolite in certain plants and humans. This indicates its potential role in various biological processes. Research on ECHE in this context can help us understand:

  • Plant metabolism: Studying ECHE's presence and function in plants can shed light on their metabolic pathways and potential roles in the environment .
  • Human metabolism: Understanding ECHE's presence and potential roles in human metabolism can contribute to research on various physiological processes and potentially aid in the development of new diagnostic tools .

Ethyl cyclohexanecarboxylate is an ethyl ester formed from the condensation of cyclohexanecarboxylic acid and ethanol. Its molecular formula is C₉H₁₆O₂, and it has a molecular weight of approximately 156.22 g/mol . The compound is recognized for its unique structure, which includes a cyclohexane ring attached to a carboxylate group, contributing to its distinct chemical behavior.

Data:

  • LD50 (oral, rat): >5000 mg/kg (LD50 refers to the dose of a substance that causes death in 50% of a test population)

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back into cyclohexanecarboxylic acid and ethanol. This reaction typically requires water and an acid or base catalyst .
  • Reduction: The ester can be reduced to cyclohexanemethanol using reducing agents like lithium aluminum hydride.
  • Substitution: Ethyl cyclohexanecarboxylate can undergo nucleophilic substitution where the ethoxy group is replaced by various nucleophiles, leading to different products depending on the nucleophile used.

The primary method for synthesizing ethyl cyclohexanecarboxylate is through the esterification of cyclohexanecarboxylic acid with ethanol. This reaction typically involves:

  • Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction.
  • Conditions: The reaction is usually conducted under reflux to ensure complete conversion of the reactants into the ester product .

In industrial settings, this process is scaled up by continuously feeding the reactants into a reactor and purifying the product through distillation.

Ethyl cyclohexanecarboxylate finds applications in various fields:

  • Flavoring Agents: It is utilized in food products for its flavoring properties.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and scented products.
  • Chemical Intermediates: It may serve as an intermediate in organic synthesis for producing other chemicals.

Research indicates that ethyl cyclohexanecarboxylate can exhibit different reactivities based on solvent conditions. For example, studies have shown that its hydrolysis rate varies when conducted in alcoholic solvents compared to dioxan-water mixtures. This variability highlights the influence of solvent polarity on the accessibility of the ester group for nucleophilic attack.

Ethyl cyclohexanecarboxylate can be compared with several similar compounds:

Compound NameStructure TypeKey Features
Ethyl benzoateAromatic esterContains a benzene ring; used in flavoring
Methyl cyclohexanecarboxylateSimilar structure with methylSmaller alkyl group; different reactivity
Cyclohexanecarboxylic acidParent acidPrecursor to ethyl cyclohexanecarboxylate

Uniqueness: Ethyl cyclohexanecarboxylate stands out due to its specific ester structure that influences its chemical properties and potential applications in flavoring and fragrance industries. Its steric factors introduced by the cyclohexane ring also affect its reactivity compared to other esters .

Ethyl cyclohexanecarboxylate belongs to the class of organic compounds known as carboxylic acid esters, specifically characterized by a cyclohexane ring connected to an ethyl ester functional group. Its molecular formula is C9H16O2 with a molecular weight of 156.2221 g/mol. This compound has gained significance in various industries due to its unique chemical properties and versatile applications. In the flavor and fragrance industry, it serves as an important component due to its distinctive cheese-like, fruity, and winey aroma profile. The compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) with the designation number 3544, confirming its importance in food applications.

In chemical manufacturing, ethyl cyclohexanecarboxylate functions as a valuable intermediate for the synthesis of numerous compounds relevant to pharmaceuticals, agrochemicals, and dyestuffs. Its stable structure, combined with the reactivity of the ester group, makes it an ideal starting material for various chemical transformations, contributing to its industrial significance.

Historical Context and Evolution of Research

The history of ethyl cyclohexanecarboxylate research can be traced through various scientific developments in organic chemistry. Early investigations into cyclohexane derivatives and esterification reactions laid the groundwork for understanding this compound. Notable contributions came from researchers like Homer Burton Adkins, whose work on hydrogenation reactions in the 1930s and 1940s helped establish methods for synthesizing cyclohexane derivatives. Adkins' research on catalyst behavior and hydrogenation techniques at the University of Wisconsin created foundational knowledge that would later apply to the synthesis and utilization of compounds like ethyl cyclohexanecarboxylate.

The evolution of research on this compound has been closely tied to developments in analytical chemistry and spectroscopic techniques. As methods for structure determination and purity analysis improved throughout the 20th century, so did the understanding of ethyl cyclohexanecarboxylate's properties and potential applications. The compound has been systematically studied and cataloged in various chemical databases, with comprehensive entries created as early as 2010 in the FooDB database and updated regularly through 2023.

Structural and Functional Characteristics

Ethyl cyclohexanecarboxylate features a cyclohexane ring with a carboxylate group directly attached to the ring, esterified with an ethyl group. This structure can be represented by the IUPAC name "ethyl cyclohexanecarboxylate" and the SMILES notation CCOC(=O)C1CCCCC1. The cyclohexane ring provides hydrophobicity and stability, while the ester group contributes to the compound's reactivity and sensory properties.

The structural characteristics of ethyl cyclohexanecarboxylate determine its chemical behavior. The ester functional group can undergo hydrolysis, transesterification, reduction, and other typical ester reactions, making it versatile in organic synthesis. The cyclohexane ring is relatively stable but can be modified through various chemical transformations, providing access to a range of derivatives with diverse properties and applications.

From a functional perspective, the compound's most notable characteristic is its organoleptic profile, described as cheese-like, fruity, and winey. This sensory property makes it valuable as a flavoring agent. Additionally, its limited water solubility but good solubility in organic solvents influences its applications and handling requirements in industrial settings.

Physical Description

Liquid; cheese-like odou

XLogP3

2.6

Boiling Point

196.0 °C

Density

d204 0.96
0.966-0.978 (20°)

UNII

87937T10YQ

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

3289-28-9

Wikipedia

Ethyl cyclohexanecarboxylate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanecarboxylic acid, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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